2-Amino-3-(4-cyclopropylphenyl)propanoic acid
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Overview
Description
2-Amino-3-(4-cyclopropylphenyl)propanoic acid is a compound with the molecular formula C12H15NO2. It is a derivative of phenylalanine, an essential amino acid, and features a cyclopropyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-cyclopropylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-cyclopropylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated amino acid.
Hydrogenation: The double bond in the α,β-unsaturated amino acid is then hydrogenated to yield this compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-cyclopropylphenyl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-3-(4-cyclopropylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-cyclopropylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chlorophenyl)propanoic acid
- 2-Amino-3-(4-methylphenyl)propanoic acid
- 2-Amino-3-(4-fluorophenyl)propanoic acid
Uniqueness
2-Amino-3-(4-cyclopropylphenyl)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-amino-3-(4-cyclopropylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIPWUPYILOWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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